molecular formula C15H15BrN4O2 B5731424 N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide

N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide

Cat. No. B5731424
M. Wt: 363.21 g/mol
InChI Key: YYVMBDLAXSTWTQ-LVGALYMUSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide involves reactions under specific conditions to achieve desired molecular configurations. For instance, the reaction of 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one with benzoyl hydrazide in refluxing ethanol produced a closely related compound, characterized by NMR spectroscopy and single-crystal X-ray structure study, revealing a nonplanar molecule with intermolecular hydrogen bonding forming a seven-membered ring system (Asegbeloyin et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been elucidated through various spectroscopic methods and crystallography. X-ray diffraction analyses have shown nonplanar configurations and keto-amine forms, with significant intermolecular hydrogen bonding (Asegbeloyin et al., 2014).

Chemical Reactions and Properties

These compounds often undergo reactions with metal halides to form complexes characterized by elemental analysis, molar conductance, magnetic measurements, and infrared and electronic spectral studies. Such reactions highlight the compounds' chemical reactivity and potential for forming complexes with biological activity (Asegbeloyin et al., 2014).

Physical Properties Analysis

The physical properties, including solubility, melting point, and molecular weight, are crucial for understanding the compound's behavior in different environments. Although specific data for N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide is not provided, related compounds exhibit distinct physical characteristics based on their molecular structure and functional groups.

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity with other chemicals, and stability under various conditions, define the compound's applications and safety. The compound's interaction with Co(II), Ni(II), and Cu(II) halides, forming complexes with specific characteristics, demonstrates its chemical versatility and potential utility in further research and applications (Asegbeloyin et al., 2014).

properties

IUPAC Name

N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN4O2/c1-10-13(15(22)20-18-10)8-14(21)19-17-9-12(16)7-11-5-3-2-4-6-11/h2-7,9,13H,8H2,1H3,(H,19,21)(H,20,22)/b12-7-,17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVMBDLAXSTWTQ-LVGALYMUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C1CC(=O)NN=CC(=CC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=O)C1CC(=O)N/N=C/C(=C/C2=CC=CC=C2)/Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)acetohydrazide

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